Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Description

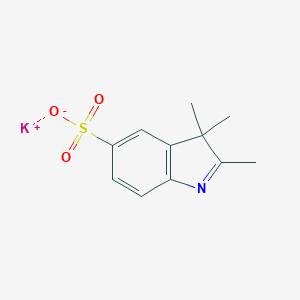

Chemical Structure: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS: 184351-56-2) is a heterocyclic sulfonate salt with the molecular formula C₁₁H₁₂KNO₃S and a molecular weight of 277.38 g/mol . Its structure features a substituted indole core with three methyl groups (positions 2, 3, and 3) and a sulfonate group at position 5, stabilized by a potassium counterion.

Synthesis: The compound is synthesized via condensation of 4-hydrazinobenzenesulfonic acid hemihydrate with 3-methyl-2-butanone in acetic acid, followed by precipitation using potassium hydroxide in 2-propanol. The process yields a purple solid with a 24% yield .

Applications: It serves as a key intermediate in synthesizing water-soluble cyanine dyes for bioimaging , drug delivery systems, and pH-sensitive probes . Its sulfonate group enhances solubility in aqueous buffers like PBS (pH 7.4) .

Propriétés

IUPAC Name |

potassium;2,3,3-trimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIOSPCYIJAHKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12KNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635581 | |

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184351-56-2 | |

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sulfonation of 2,3,3-Trimethylindole

The primary synthetic route begins with the sulfonation of 2,3,3-trimethylindole using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). The reaction selectively introduces a sulfonic acid group at the 5-position of the indole ring due to the electron-donating effects of the methyl substituents.

Key Steps :

Alternative Methods Using Sodium Hydrogen Sulfite

A patent-pending method employs sodium hydrogen sulfite (NaHSO₃) for sulfonation, offering advantages in cost and safety:

-

Adduct Formation :

Conducted in methanol or ethanol at 20–30°C for 15–30 hours. -

Alkaline Hydrolysis :

Sodium hydroxide (5–15% aqueous solution) hydrolyzes the adduct at reflux for 12–20 hours.

Applications : This method effectively separates indole from 3-methylindole impurities, achieving ≥99.5% purity.

Industrial-Scale Production

Optimized Reaction Conditions

Industrial protocols scale laboratory methods while enhancing efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichlorobenzene | Recyclable ethanol |

| Temperature | 130°C | 20–30°C (adduct step) |

| Reaction Time | 12 hours | 15–30 hours |

| Yield | 65% | 70–80% |

Purification :

-

Laboratory : Hot methanol washes remove unreacted starting materials.

-

Industrial : Filtration and recrystallization from aqueous ethanol ensure ≥99% purity.

Critical Reaction Variables and Optimization

Solvent Selection

Polar aprotic solvents (e.g., dichlorobenzene) enhance sulfonation efficiency by stabilizing intermediates. Ethanol or methanol simplifies purification in industrial settings.

Temperature and Time

Elevated temperatures (130°C) accelerate sulfonation but risk side reactions. Lower temperatures (20–30°C) in adduct formation minimize decomposition.

Catalytic Additives

-

Nitrogen Atmosphere : Prevents oxidation of the indole ring.

-

Phase-Transfer Catalysts : Improve sulfonic acid group incorporation in biphasic systems.

Case Studies and Experimental Data

Laboratory-Scale Synthesis (PMC Study)

A 2007 study demonstrated:

Industrial-Scale Pilot (Patent CN105646324A)

-

Throughput : 140 kg indole crude processed per batch.

-

Yield : 300 kg intermediate (2-sodium sulfonate indoline) after 20-hour reaction.

-

Purity : ≥99.5% after alkaline hydrolysis and recrystallization.

Challenges and Solutions

Impurity Removal

Applications De Recherche Scientifique

Chemical Synthesis

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate serves as a valuable reagent in organic synthesis. It is particularly useful for:

- Synthesis of Fluorescent Dyes : This compound is used as an intermediate in the production of far-red fluorescent cyanine dyes, which are crucial for biomedical imaging applications .

- Linker in Complex Molecule Formation : Its sulfonate group allows it to act as a linker that facilitates the connection of various biological molecules, enhancing the development of complex structures with unique properties .

Biological Applications

In biological research, this compound is employed for:

- Imaging Techniques : It functions as a fluorescent dye for imaging applications within cellular biology. Its ability to fluoresce helps visualize biological processes in real-time .

- Drug Development : The compound's properties allow it to be utilized in drug delivery systems where it can modify the solubility and stability of therapeutic agents .

Industrial Applications

The compound finds utility in various industrial processes:

- Production of Dyes and Pigments : Its role as an intermediate in dye synthesis extends to the manufacturing of pigments used in various products .

- Chemical Manufacturing : this compound is involved in producing other industrial chemicals due to its reactivity and ability to form stable compounds .

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, its application in synthesizing fluorescent dyes has been documented extensively. For instance:

- Fluorescent Imaging Studies : Research indicates that dyes synthesized from this compound can be utilized for high-resolution imaging techniques in live-cell studies.

- Drug Delivery Systems : Investigations into drug formulations incorporating this compound have shown improved solubility and bioavailability of active pharmaceutical ingredients.

Mécanisme D'action

The mechanism of action of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The indole moiety can interact with proteins, enzymes, and nucleic acids, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Sodium 2,3,3-Trimethyl-3H-Indole-5-Sulfonate

Molecular Formula : C₁₁H₁₂NNaO₃S (MW: 261.28 g/mol) .

Key Differences :

- Counterion : Sodium (Na⁺) vs. potassium (K⁺), altering ionic radius and solubility.

- Synthesis : Similar to the potassium salt but uses sodium hydroxide for precipitation.

- Applications : Used in analogous dye synthesis but may differ in crystallization behavior due to cation size .

| Property | Potassium Salt | Sodium Salt |

|---|---|---|

| Molecular Weight | 277.38 | 261.28 |

| Counterion | K⁺ | Na⁺ |

| Yield in Synthesis | 24% | Not reported |

| Solubility | High in aqueous buffers | Similar, cation-dependent |

1,2,3,3-Tetramethyl-3H-Indolium-5-Sulfonate Iodide

Molecular Formula : C₁₂H₁₅IN₂O₃S (MW: 418.22 g/mol) .

Key Differences :

4-(2,3,3-Trimethyl-3H-Indol-1-Ium-1-Yl) Butane-1-Sulfonate

Molecular Formula: C₁₅H₂₀NO₃S (MW: 294.39 g/mol) . Key Differences:

- Side Chain : Butane-1-sulfonate group replaces the potassium counterion.

- Synthesis : Reacts 2,3,3-trimethyl-3H-indole-5-sulfonate with 3-iodopropionic acid in 1,2-dichlorobenzene at 110°C for 19 hours .

- Applications : Used in pH-sensitive probes due to its extended alkyl chain, which modifies partition coefficients .

1-(2-Hydroxyethyl)-2,3,3-Trimethyl-5-Sulfo-3H-Indolium

Molecular Formula: C₁₃H₁₈NO₄S (MW: 308.35 g/mol) . Key Differences:

2,3,3-Trimethyl-3H-Indole-5-Sulfonyl Chloride

Molecular Formula: C₁₁H₁₂ClNO₂S (MW: 257.74 g/mol) . Key Differences:

- Reactive Group : Sulfonyl chloride (–SO₂Cl) replaces sulfonate (–SO₃⁻), enabling nucleophilic substitution.

- Applications : Intermediate for sulfonamide-based pharmaceuticals or polymers .

Research Implications

The potassium salt’s versatility in dye synthesis stems from its water solubility and stability, while structural modifications (e.g., alkylation, quaternization) tailor compounds for specific biomedical or industrial uses. Future studies should explore cation effects (K⁺ vs. Na⁺) on dye photostability and the pharmacokinetics of sulfonamide derivatives .

Activité Biologique

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS No. 184351-56-2) is a compound that exhibits significant biological activity, primarily utilized in dye synthesis and various biomedical applications. This article provides a comprehensive overview of its biological activity, including experimental findings, applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₂KNO₃S

- Molecular Weight : 277.38 g/mol

- Appearance : Yellow solid

- Solubility : Water-soluble; approximately 1.11 mg/ml at room temperature

Biological Applications

This compound has been studied for its utility in several fields:

- Dye Synthesis :

- Biomedical Research :

-

Pharmaceutical Applications :

- This compound is employed in the synthesis of pharmaceutical products, though specific outcomes depend on the final product being developed.

Photophysical Properties

The photophysical characteristics of this compound have been extensively studied:

- Absorption Characteristics :

- Exhibits a narrow absorption band at 646 nm in phosphate-buffered saline (PBS) at pH 7.4.

- Molar extinction coefficient (log ε) of approximately 5.11 indicates strong absorption capability.

Interaction Studies

Interaction studies reveal that this compound can effectively label biomolecules for imaging purposes:

- Fluorescence Imaging :

- The compound's fluorescent properties allow it to be used in live-cell imaging and tracking biological processes.

Case Studies

-

Application in Cancer Research :

- A study demonstrated that conjugates of this compound with tumor-targeting peptides enhanced imaging contrast in cancer cells, facilitating better visualization of tumor margins during surgical procedures.

- Biodistribution Studies :

Comparative Analysis

The uniqueness of this compound can be illustrated by comparing it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Potassium indole-5-sulfonate | Indole structure with a single sulfonate | Lacks trimethyl substitution |

| 5-Sulfoindole | Indole with a sulfonic acid group | No additional methyl groups |

| 2-Methylindole | Indole structure with a methyl group | Less sterically hindered than trimethyl variant |

This table highlights how this compound's trimethyl substitution enhances its solubility and reactivity compared to similar compounds.

Q & A

Q. What is the chemical structure and key physicochemical properties of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate?

Methodological Answer: The compound has the molecular formula C₁₁H₁₂KNO₃S (potassium salt of C₁₁H₁₃NO₃S) with a molecular weight of 261.27 g/mol (potassium salt) or 239.29 g/mol (free acid) . Key properties include:

- Solubility : Highly water-soluble due to the sulfonate group, with stability in aqueous solutions .

- Thermal stability : Decomposes at 290–295°C .

- Storage : Requires storage at -20°C in dry, dark conditions to prevent degradation .

Structural confirmation relies on ¹H/¹³C NMR , mass spectrometry , and elemental analysis, as demonstrated for analogous indole derivatives .

Q. How is this compound synthesized, and what are common purification strategies?

Methodological Answer: A typical synthesis involves:

Sulfonation : Introducing the sulfonate group at the 5-position of a 2,3,3-trimethylindole precursor using sulfuric acid or sulfonating agents under controlled conditions .

Salt formation : Reacting the free acid with potassium hydroxide to form the potassium salt .

Purification methods :

- Recrystallization : From acetic acid or ethanol/water mixtures to remove unreacted starting materials .

- Column chromatography : Using silica gel with eluents like ethyl acetate/hexane (70:30) for intermediates .

- TLC monitoring : To confirm reaction progress and purity .

Advanced Research Questions

Q. What are the applications of this compound in organic synthesis and bioanalytical research?

Methodological Answer:

- Organic reactions : Acts as a sulfonation catalyst or reactant in alkylation/acylation reactions due to its electron-rich indole core and sulfonate group .

- Bioprobes : Used to label biomolecules (e.g., proteins, nucleic acids) via its reactive sulfonate group, enabling fluorescence or electrochemical detection in structural studies .

- Methodological tip : For bioconjugation, dissolve the compound in PBS (pH 7.4) and react with target biomolecules at 4°C overnight, followed by dialysis to remove excess reagent .

Q. How can researchers resolve discrepancies in reported CAS numbers or molecular weights for this compound?

Methodological Answer: Discrepancies arise from confusion between the free acid (CAS 132557-72-3, C₁₁H₁₃NO₃S) and its salts (e.g., potassium salt: CAS 184351-56-2; sodium salt: CAS 132557-73-4) . To resolve:

Cross-reference NMR data (e.g., ¹H NMR peaks for methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.2 ppm) .

Verify elemental analysis (e.g., sulfur content ~13.4% for the free acid) .

Consult authoritative databases like PubChem or CAS Common Chemistry for standardized entries .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 240.0764 for the free acid) .

- 19F/13C NMR : For tracking functionalization (e.g., fluorine tags in derivatives) .

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Q. How should researchers handle stability issues or contradictory data in kinetic studies involving this compound?

Methodological Answer:

- Stability challenges : The compound degrades under prolonged light exposure or humidity. Use amber vials and anhydrous solvents during experiments .

- Data contradictions : If reaction yields vary, optimize:

- Reproducibility : Pre-dry reagents (e.g., sodium acetate) and monitor reactions via in-situ FTIR .

Q. What are the implications of its sulfonate group in designing drug delivery systems or ionic liquids?

Methodological Answer:

- Drug delivery : The sulfonate group enhances water solubility, making it suitable for hydrogel matrices or nanoparticle coatings . For example, conjugate with poly(lactic-co-glycolic acid) (PLGA) via carbodiimide chemistry .

- Ionic liquids : Combine with phosphonium salts (e.g., trihexyltetradecylphosphonium) to create thermally stable ionic liquids for green chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.